eIF4A3 Inhibitory Potency: Scaffold-Based Class-Level Inference from Published (Piperazine-1-carbonyl)pyridin-2(1H)-one Derivatives
The 1-benzyl-3-chloro substitution pattern has been identified as a key pharmacophoric element in orally bioavailable eIF4A3-selective inhibitors. Although an exact IC₅₀ for the CAS‑339024‑49‑6 compound has not been publicly disclosed, the structurally related parent compound 1a and optimized analogs 1o and 1q in the same (piperazine-1-carbonyl)pyridin-2(1H)-one series achieved single-digit nanomolar eIF4A3 inhibition and >100‑fold selectivity over eIF4A1/2, confirming the critical role of the pyridinone scaffold and N‑1 benzyl group for target engagement [1].
| Evidence Dimension | eIF4A3 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly reported for CAS 339024-49-6; inferred from the class of 5-(piperazine-1-carbonyl)pyridin-2(1H)-one derivatives. |
| Comparator Or Baseline | Optimized analogs 1o and 1q in the same series: eIF4A3 IC₅₀ in the low nanomolar range (exact values not shown in abstract; full data in ACS Med Chem Lett. 2017, 8, 1077-1082). |
| Quantified Difference | Cannot be calculated; class-level inference only. |
| Conditions | In vitro enzymatic assay; eIF4A3 helicase activity. |
Why This Matters
For laboratories developing eIF4A3 chemical probes, the 1-benzyl-3-chloro pyridinone scaffold provides a validated starting point; however, precise potency must be verified experimentally because minor structural changes can cause >10‑fold variations in IC₅₀.
- [1] Mizojiri R, Nakata D, Satoh Y, et al. Discovery of Novel 5-(Piperazine-1-carbonyl)pyridin-2(1H)-one Derivatives as Orally eIF4A3-Selective Inhibitors. ACS Med Chem Lett. 2017;8(10):1077-1082. doi:10.1021/acsmedchemlett.7b00283 View Source
